

# HPLC or LC-MS/MS method for fluoroquinolone analysis

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## Compound of Interest

Compound Name:	6,7,8-Trifluoro-1,4-dihydroquinolin-4-one
CAS No.:	1020087-32-4
Cat. No.:	B2931118

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Advanced LC-MS/MS Methodologies for the Multiplexed Analysis of Fluoroquinolones

## Executive Summary

Fluoroquinolones (FQs) are a critical class of broad-spectrum synthetic antibiotics utilized extensively in both clinical and veterinary medicine. Due to their tendency to bioaccumulate in animal tissues and their role in driving antimicrobial resistance, regulatory bodies enforce strict Maximum Residue Limits (MRLs) in food and environmental matrices. This application note provides an authoritative, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous extraction, chromatographic separation, and trace-level quantification of major FQs.

## Mechanistic Context & Chromatographic Rationale

Fluoroquinolones (e.g., Ciprofloxacin, Enrofloxacin, Marbofloxacin) are characterized by a quinolone carboxylic acid core, a fluorine atom at the C-6 position, and a basic piperazinyl group at the C-7 position[1].

The Causality of Method Design: Because of their distinct functional groups, FQs are amphoteric (zwitterionic) molecules with pKa values typically around 6.0 (carboxylic acid) and 8.8 (piperazine ring). At a neutral pH, they exhibit poor retention on standard reversed-phase columns and suffer from severe peak tailing due to secondary ionic interactions with residual silanols on the silica stationary phase. To counteract this, the chromatographic mobile phase must be highly acidic (e.g., 0.1% formic acid, pH ~2.7). This suppresses the ionization of the carboxylic acid while fully protonating the basic amines, ensuring sharp peak shapes and robust ionization in positive Electrospray Ionization (ESI+) mode[2].

## Analytical Workflow



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LC-MS/MS workflow for fluoroquinolone residue extraction, separation, and quantification.

## Sample Preparation: The Mixed-Mode SPE Strategy

Biological matrices (tissue, plasma, milk) contain complex proteins and lipids that cause severe ion suppression in the mass spectrometer. To create a self-validating and robust extraction, we utilize a Mixed-mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) protocol[3].

**Mechanistic Rationale:** By raising the pH of the sample during loading, the FQ's carboxylic acid moiety becomes negatively charged, allowing it to bind strongly to the anion-exchange resin. This permits aggressive washing with organic solvents to remove neutral lipids and basic interferences. Elution is then triggered by dropping the pH, which neutralizes the FQ's acid group and breaks the ionic bond.

Step-by-Step Protocol:

- Homogenization: Weigh 2.0 g of tissue (or 2.0 mL fluid) into a 50 mL centrifuge tube. Spike with 10  $\mu$ L of deuterated internal standard (e.g., Ciprofloxacin-d8 at 1  $\mu$ g/mL) to dynamically monitor extraction efficiency.

- Buffering & Extraction: Add 30 mL of 50 mM sodium phosphate buffer (pH 7.4). Vortex for 5 minutes and centrifuge at  $8,000 \times g$  for 10 minutes. Collect the supernatant[3].
- SPE Conditioning: Utilize a 500 mg, 6 cc Oasis® MAX SPE cartridge. Condition sequentially with 1 mL Methanol, 1 mL 5 N NaOH, and 1 mL LC-grade water[3].
- Sample Loading: Load 5.0 mL of the buffered supernatant onto the cartridge at a steady flow rate of 1-2 mL/min.
- Interference Washing: Wash the cartridge with 1 mL of 5% Ammonia in water (removes weakly bound acidic interferences), followed by 1 mL of pure Methanol (removes hydrophobic neutral interferences)[3].
- Target Elution: Elute the target FQs with 5 mL of 4% Formic Acid in Methanol. The acidic environment neutralizes the analyte, releasing it from the sorbent[3].
- Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 400 µL of Initial Mobile Phase prior to injection.

## UHPLC Separation Parameters

High-efficiency separation is achieved using a sub-2-micron superficially porous C18 column, which provides the theoretical plates necessary to resolve structurally similar FQs and their metabolites[2].

- Analytical Column: Kinetex® C18 (50 × 2.1 mm, 1.7 µm) or Atlantis dC18[2],[3].
- Column Temperature: 40 °C (Improves mass transfer and reduces system backpressure).
- Injection Volume: 5 µL.
- Flow Rate: 0.4 mL/min.

Gradient Elution Program:

Time (min)	Mobile Phase A (Water + 0.1% Formic Acid)	Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.0	95%	5%
1.0	95%	5%
6.0	70%	30%
8.0	10%	90%
10.0	10%	90%
10.1	95%	5%

| 13.0 | 95% | 5% |

## MS/MS Optimization & MRM Parameters

Detection is performed on a triple quadrupole mass spectrometer utilizing positive Electrospray Ionization (ESI+). The multiple reaction monitoring (MRM) mode is employed to isolate specific precursor-to-product ion transitions, ensuring absolute selectivity[2],[4].

General Source Parameters:

- Capillary Voltage: 3.5 kV
- Desolvation Temperature: 450 °C
- Desolvation Gas Flow: 800 L/hr

Optimized MRM Transitions:

Analyte	Precursor Ion [M+H] <sup>+</sup> (m/z)	Quantifier Ion (m/z)	Qualifier Ion (m/z)	Collision Energy (eV)
Marbofloxacin	<b>363.1</b>	<b>320.1</b>	<b>72.1</b>	<b>18 / 25</b>
Norfloxacin	320.1	276.1	233.1	16 / 22
Ciprofloxacin	332.1	314.1	231.1	18 / 24
Danofloxacin	358.2	340.2	255.1	20 / 28

| Enrofloxacin | 360.2 | 316.1 | 245.1 | 18 / 26 |

## Method Validation & System Suitability

To ensure the protocol operates as a self-validating system, matrix-matched calibration curves and isotope dilution techniques must be utilized. The inclusion of deuterated analogs corrects for any run-to-run variations in ionization efficiency caused by residual matrix components.

Quantitative Performance Metrics:

Validation Parameter	Acceptance Criteria / Typical Result
Linearity (R <sup>2</sup> )	<b>&gt; 0.995 (Dynamic Range: 0.5 – 100 ng/mL)</b>
Limit of Detection (CC <sub>α</sub> )	0.18 – 0.68 µg/kg (Matrix dependent)[4]
Limit of Quantification (CC <sub>β</sub> )	0.24 – 0.96 µg/kg[4]
Absolute Recovery	88% – 109% (Across all matrices)[2]

| Precision (RSD) | < 10% (Intra-day and Inter-day reproducibility) |

## References

- Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method - Macedonian Pharmaceutical Bulletin - [2](#)
- Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry - Journal of Food and Drug Analysis - [4](#)

- LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column - Waters Corporation - [3](#)
- HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - National Institutes of Health (PMC) - [1](#)

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## Sources

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- [3. waters.com \[waters.com\]](#)
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